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nitropyridine

Cat. No.: B063356 Get Quote

Abstract: This document provides a comprehensive guide to the analytical methods for the

characterization of 2-(2,4-Difluorophenoxy)-3-nitropyridine, a key intermediate in

pharmaceutical synthesis. The protocols herein are designed for researchers, quality control

analysts, and drug development professionals, offering a multi-faceted strategy for confirming

identity, determining purity, and identifying potential impurities. The methodologies are

grounded in established analytical principles and adhere to regulatory expectations for

scientific rigor, as outlined by the International Council for Harmonisation (ICH).

Introduction and Physicochemical Profile
2-(2,4-Difluorophenoxy)-3-nitropyridine is an aromatic heterocyclic compound whose purity

and structural integrity are critical for the quality of downstream active pharmaceutical

ingredients (APIs). Its structure, featuring a difluorophenoxy moiety and a nitropyridine core,

necessitates a robust suite of analytical techniques for unambiguous characterization. A

precise understanding of its chemical and physical properties is the foundation for developing

specific and reliable analytical methods.

Table 1: Physicochemical Properties of 2-(2,4-Difluorophenoxy)-3-nitropyridine
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Property Value Source

Molecular Formula C₁₁H₆F₂N₂O₃ Oakwood Chemical[1]

Molecular Weight 252.18 g/mol Oakwood Chemical[1]

CAS Number 175135-62-3 Oakwood Chemical[1]

Appearance Solid (Typical) General Knowledge

Melting Point 63-65 °C Oakwood Chemical[1]

Solubility

Soluble in organic solvents

(e.g., Acetonitrile, Methanol,

Dichloromethane)

Inferred from structure

Recommended Analytical Workflow
A multi-technique approach is essential for the complete characterization of 2-(2,4-
Difluorophenoxy)-3-nitropyridine. The following workflow ensures orthogonal verification of

the compound's identity, purity, and quality.
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Caption: Overall analytical workflow for comprehensive characterization.
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Chromatographic Methods for Purity and Identity
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary

technique for assessing the purity and quantifying the assay of 2-(2,4-Difluorophenoxy)-3-
nitropyridine. Coupling HPLC with Mass Spectrometry (LC-MS) provides unequivocal identity

confirmation.

Application Note: HPLC-UV for Purity and Assay
Principle: Reversed-phase HPLC separates the analyte from its impurities based on

hydrophobicity. The analyte, being a relatively non-polar aromatic compound, is well-retained

on a C18 stationary phase. An organic mobile phase (like acetonitrile or methanol) mixed with

an aqueous buffer is used for elution. UV detection is highly effective due to the chromophores

present in the molecule.

Causality Behind Method Choices:

Stationary Phase: A C18 column is chosen for its robust hydrophobic interaction with the

aromatic rings of the analyte, providing excellent retention and resolution from potential

process impurities.

Mobile Phase: Acetonitrile is selected over methanol for its lower UV cutoff and viscosity,

which generally results in sharper peaks and lower system backpressure. A phosphate buffer

is used to maintain a consistent pH, ensuring reproducible retention times.

Detection Wavelength: The wavelength is selected based on the UV absorbance maximum

of the analyte to ensure maximum sensitivity for both the main component and any related

impurities.

Protocol 1: HPLC-UV Purity and Assay Determination

Instrumentation & Materials:

HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

Reference Standard (RS) of 2-(2,4-Difluorophenoxy)-3-nitropyridine (>99.5% purity).

HPLC-grade Acetonitrile (ACN) and Water.
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Potassium Phosphate Monobasic (KH₂PO₄).

Orthophosphoric Acid (H₃PO₄).

Chromatographic Conditions:

Table 2: HPLC-UV Method Parameters

Parameter Condition

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A 20 mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄

Mobile Phase B Acetonitrile (ACN)

Gradient
0 min: 40% B; 20 min: 80% B; 25 min: 80% B;

26 min: 40% B; 30 min: 40% B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection UV at 254 nm

Injection Volume 10 µL

Run Time 30 minutes

Sample Preparation:

Diluent: Acetonitrile/Water (50:50 v/v).

Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a

100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL

volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Test (SST):

Inject the Standard Solution five times.
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Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main

peak must be ≤ 2.0%. Tailing factor should be ≤ 2.0.

Procedure:

Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.

Data Analysis & Calculations:

Purity (% Area): Calculate the percentage purity by dividing the area of the main peak by

the total area of all peaks in the chromatogram.

% Purity = (Area_Analyte / Total_Area_All_Peaks) * 100

Assay (% w/w): Compare the peak area of the sample to that of the reference standard.

% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) *

Purity_Standard

Method Validation: This method should be validated according to ICH Q2(R1) guidelines.[2]

[3][4] Key parameters include Specificity, Linearity, Range, Accuracy, Precision (repeatability

and intermediate precision), and Robustness.

Application Note: LC-MS for Identity Confirmation
Principle: Liquid chromatography separates the components of the sample mixture before they

are introduced into the mass spectrometer. Electrospray ionization (ESI) is an effective soft

ionization technique for this molecule, generating a protonated molecular ion [M+H]⁺. The

mass analyzer then confirms the mass-to-charge ratio (m/z), providing definitive evidence of

the compound's identity.

Protocol 2: LC-MS Identity Confirmation

Instrumentation:

LC-MS system equipped with an ESI source and a single quadrupole or time-of-flight

(TOF) mass analyzer.
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LC & MS Conditions:

Table 3: LC-MS Method Parameters

Parameter Condition

LC Method

Use the same conditions as Protocol 1, but

replace the phosphate buffer with 0.1% Formic

Acid in water to ensure compatibility with the

MS.

Ionization Mode ESI Positive (+)

Scan Range m/z 100 - 500

Capillary Voltage 3.5 kV

Source Temperature 120 °C

Desolvation Temp. 350 °C

Procedure & Data Analysis:

Inject the Sample Solution (prepared as in Protocol 1, using MS-compatible diluent).

Confirm the presence of a peak at the expected retention time.

Verify that the mass spectrum for this peak shows a prominent ion at m/z 253.04,

corresponding to the calculated exact mass of the [M+H]⁺ ion (C₁₁H₇F₂N₂O₃⁺). The use of

high-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

[5][6][7]

Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive confirmation of the molecular

structure.

Application Note: NMR Spectroscopy
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Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information

about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and

environment of protons, ¹³C NMR shows the different types of carbon atoms, and ¹⁹F NMR is

crucial for confirming the presence and positions of the fluorine atoms.[8][9] 2D NMR

experiments like COSY and HSQC can be used to establish connectivity.

Expected Chemical Shifts & Couplings:

¹H NMR: Protons on the pyridine and difluorophenyl rings will appear in the aromatic region

(~7.0-9.0 ppm). The position and splitting patterns are dictated by the electron-withdrawing

nitro group and the electronegative fluorine atoms and ether linkage.[10][11]

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with

characteristic couplings to each other and to adjacent protons.

¹³C NMR: Signals for all 11 unique carbon atoms will be present, with their chemical shifts

influenced by the attached atoms (N, O, F, NO₂).

Protocol 3: NMR Structural Confirmation

Instrumentation: NMR Spectrometer (400 MHz or higher).

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Experiments to Perform:

Standard ¹H NMR.

¹³C NMR (with proton decoupling).

¹⁹F NMR (with proton decoupling).

Optional: 2D experiments (COSY, HSQC) for full assignment if required.

Data Analysis: Compare the observed chemical shifts, integration values, and coupling

constants with the expected structure to confirm identity.
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Application Note: FTIR Spectroscopy
Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups

present in the molecule by measuring the absorption of infrared radiation at specific

frequencies corresponding to bond vibrations.

Protocol 4: FTIR Functional Group Analysis

Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure: Place a small amount of the solid sample directly on the ATR crystal and collect

the spectrum.

Expected Characteristic Absorptions:

~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the nitro

group (NO₂).

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

~1250-1300 cm⁻¹: Aryl-O-Aryl ether (C-O-C) stretching.

~1100-1250 cm⁻¹: C-F stretching vibrations.

Analysis of Residual Solvents
Principle: The manufacturing process may leave behind residual organic solvents.[12][13]

Static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the

standard method for quantifying these volatile impurities.[14][15] The sample is heated in a

sealed vial, and the vapor (headspace) is injected into the GC, separating the volatile solvents

for detection. This method is compliant with USP <467> and ICH Q3C guidelines.[13][16]
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Caption: Workflow for residual solvent analysis by HS-GC-FID.

Protocol 5: HS-GC-FID for Residual Solvents

Instrumentation & Materials:

GC system with a headspace autosampler and an FID detector.

Certified standards of expected process solvents.

Headspace-grade Dimethyl Sulfoxide (DMSO) or other suitable high-boiling solvent.
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GC Conditions:

Table 4: HS-GC-FID Method Parameters

Parameter Condition

Column

6% Cyanopropylphenyl / 94%

Dimethylpolysiloxane (e.g., DB-624), 30 m x

0.32 mm, 1.8 µm

Carrier Gas Helium or Hydrogen

Oven Program
40 °C (hold 5 min), ramp to 240 °C at 10 °C/min,

hold 5 min

Injector Temp. 250 °C

Detector Temp. 260 °C

Headspace Oven 80 °C

Vial Eq. Time 15 minutes

Injection Mode Split

Sample Preparation:

Standard Solution: Prepare a stock solution of all potential solvents in DMSO. Create a

working standard at the target concentration limit (e.g., as per ICH Q3C).

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace

vial. Add 1 mL of DMSO, seal immediately, and vortex to dissolve.

Procedure & Calculation:

Analyze the blank (DMSO), standard solution, and sample solution.

Identify solvent peaks by retention time comparison with the standard.

Quantify using an external standard method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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